molecular formula C10H13NO3 B8535582 methyl N-[4-(2-hydroxyethyl)phenyl]carbamate

methyl N-[4-(2-hydroxyethyl)phenyl]carbamate

Cat. No. B8535582
M. Wt: 195.21 g/mol
InChI Key: SRHAZBCNWLJATK-UHFFFAOYSA-N
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Patent
US06288096B1

Procedure details

9.45 g (0.1 mole) methylchloroformate was added to a solution of 13.72 g (0.1 mole) p-aminophenethyl alcohol and 8.4 g (0.1 mole) pyridine in dichloromethane at 0° C. The reaction was stirred between 0° C. and room temperature, and when completed, poured onto ice water and the product was extracted with ethyl acetate, dried and the solvent was evaporated in vacuo to give 6.7 g (yield 34.7%) of methyl N-[4-(2-hydroxyethyl)phenyl]carbamate.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[CH:15]=[CH:14][C:10]([CH2:11][CH2:12][OH:13])=[CH:9][CH:8]=1.N1C=CC=CC=1>ClCCl>[OH:13][CH2:12][CH2:11][C:10]1[CH:14]=[CH:15][C:7]([NH:6][C:3](=[O:4])[O:2][CH3:1])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
13.72 g
Type
reactant
Smiles
NC1=CC=C(CCO)C=C1
Name
Quantity
8.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred between 0° C. and room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 34.7%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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